An In-depth Technical Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride: Properties, Synthesis, and Applications
An In-depth Technical Guide to cis-1,2-Cyclopentanedicarboxylic Anhydride: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of cis-1,2-Cyclopentanedicarboxylic Anhydride, a pivotal organic intermediate. We delve into its core chemical and physical properties, established synthesis protocols, and characteristic reactivity. The document highlights its significant role as a constrained scaffold in the development of advanced pharmaceutical agents, particularly in the synthesis of proline derivatives for antiviral and antidiabetic drugs. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical building block.
Introduction to a Key Synthetic Building Block
cis-1,2-Cyclopentanedicarboxylic anhydride (CAS No: 35878-28-5) is a cyclic anhydride featuring a five-membered carbon ring.[1] Its structure is characterized by two carboxylic acid groups that have been dehydrated to form a stable, five-membered anhydride ring fused to the cyclopentane backbone. The cis stereochemistry, where both carboxyl-derived groups are on the same face of the cyclopentane ring, imparts a rigid, well-defined three-dimensional structure.
This conformational rigidity is not a mere structural curiosity; it is the cornerstone of its utility in medicinal chemistry and stereoselective synthesis. By providing a constrained scaffold, the molecule allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with high specificity for biological targets. It serves as a crucial organic intermediate, most notably in the preparation of substituted proline derivatives.[2] These derivatives are integral components of several modern pharmaceuticals, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and Hepatitis C virus (HCV) protease.[2][3][4]
Core Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and reaction conditions. cis-1,2-Cyclopentanedicarboxylic anhydride is a white to off-white solid at room temperature, with properties summarized in the table below.[4]
| Property | Value | Source(s) |
| CAS Number | 35878-28-5 | [1][2][3] |
| Molecular Formula | C₇H₈O₃ | [1][2][4] |
| Molecular Weight | 140.14 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 73-74 °C | [2][3][4][5] |
| Boiling Point | 84-86 °C at 0.5 mmHg | [2][3][4] |
| Density (Predicted) | ~1.31 g/cm³ | [2][3] |
| Flash Point | 140.4 °C | [3][5] |
| Storage | Sealed in a dry environment, store in freezer (-20°C) | [2][3][4] |
Synthesis and Manufacturing Protocol
The standard laboratory synthesis of cis-1,2-cyclopentanedicarboxylic anhydride is a straightforward dehydration reaction starting from its corresponding dicarboxylic acid. The causality here is the application of a dehydrating agent, typically acetic anhydride, to facilitate the intramolecular cyclization.
Protocol: Synthesis via Dehydration of cis-1,2-Cyclopentanedicarboxylic Acid
This protocol is based on established laboratory procedures.[2]
Step 1: Precursor Preparation (Optional but relevant) The precursor, cis-1,2-cyclopentanedicarboxylic acid, can be synthesized by the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid.[6] This reaction reduces the double bond, and the use of catalysts like Raney nickel typically results in the syn-addition of hydrogen, yielding the desired cis isomer.[6]
Step 2: Anhydride Formation
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-1,2-cyclopentanedicarboxylic acid (1.0 equivalent).
-
Reagent Addition: Add an excess of acetic anhydride (e.g., 5-10 equivalents). Acetic anhydride serves as both the dehydrating agent and the solvent.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 10 hours) to ensure complete conversion.[2] The reaction drives off acetic acid as a byproduct.
-
Workup: After cooling, remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system to yield the final product.
Caption: Synthesis pathway of cis-1,2-Cyclopentanedicarboxylic anhydride.
Chemical Reactivity and Mechanistic Insights
The reactivity of cis-1,2-cyclopentanedicarboxylic anhydride is dominated by the electrophilic nature of its carbonyl carbons. The anhydride functional group is susceptible to nucleophilic acyl substitution, leading to a ring-opening reaction. This is the key transformation that makes it a valuable synthetic tool.
When a nucleophile (e.g., an amine, alcohol, or organometallic reagent) attacks one of the carbonyl carbons, the carbon-oxygen bond in the anhydride ring cleaves. This process opens the ring to yield a cyclopentane derivative monosubstituted at one carboxyl group, leaving the other as a free carboxylic acid. This predictable and high-yielding reaction is fundamental to its application in building more complex molecules. For example, its reaction with an amine is the foundational step for creating the amide bonds necessary for synthesizing proline-like structures.[2][3]
Caption: General reactivity workflow with a nucleophile.
Key Applications in Research and Drug Development
The primary value of this anhydride lies in its role as a constrained building block for creating molecules with specific stereochemistry and conformation.
-
Synthesis of Proline Derivatives: It is a key reagent in the enantioselective synthesis of disubstituted proline derivatives.[3][4] Proline and its analogues are unique amino acids that introduce kinks into peptide chains and are prevalent in the active sites of many enzymes.
-
Hepatitis C Virus (HCV) Inhibitors: The anhydride is used in the synthesis of Telaprevir, an HCV protease inhibitor.[3][4] The rigid cyclopentane scaffold helps position the pharmacophoric groups correctly for binding to the viral protease.
-
DPP-4 Inhibitors for Diabetes: Proline derivatives synthesized from this anhydride are used to create dipeptidyl peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin, which are oral medications for type 2 diabetes.[2]
-
Nrf2-Keap1 Complex Inhibitors: It also finds application in the preparation of inhibitors for the Nrf2-Keap1 protein-protein interaction, a target for diseases involving oxidative stress.[3][4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential. cis-1,2-Cyclopentanedicarboxylic anhydride is classified as an irritant and requires careful management to avoid exposure.
| Hazard Class | GHS Code | Description | Source(s) |
| Skin Irritation | H315 | Causes skin irritation | [4][5] |
| Eye Damage | H318 | Causes serious eye damage | [4][5] |
| Hazard Symbol | GHS05 | Corrosion | [4] |
| Signal Word | Danger | [4][5] |
Handling Recommendations:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5]
-
Handle in a well-ventilated area or under a chemical fume hood.
-
In case of eye contact, rinse immediately and thoroughly with water and seek medical advice.[2][5]
Storage:
-
The compound is sensitive to moisture, which can hydrolyze the anhydride back to the dicarboxylic acid.
-
Store in a tightly sealed container in a dry, cool place. For long-term stability, storage in a freezer at or below -20°C is recommended.[2][3][4]
Spectroscopic Analysis
Characterization and purity assessment of cis-1,2-cyclopentanedicarboxylic anhydride are typically performed using standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum will show two characteristic and strong carbonyl (C=O) stretching bands for the cyclic anhydride group, typically found around 1850 cm⁻¹ and 1780 cm⁻¹. The C-O-C stretching of the anhydride ring will also be visible.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show signals corresponding to the protons on the cyclopentane ring. The symmetry of the cis isomer will influence the complexity of the spectrum.
-
¹³C NMR: The carbon spectrum will distinctly show the two equivalent carbonyl carbons at a downfield chemical shift (typically >160 ppm) and signals for the aliphatic carbons of the cyclopentane ring.
-
While specific spectral data is not provided in the immediate search results, data for analogous compounds like cis-1,2-cyclopropanedicarboxylic anhydride is available and follows similar principles.[7]
Conclusion
cis-1,2-Cyclopentanedicarboxylic anhydride is more than a simple cyclic molecule; it is a highly valuable and versatile tool in the arsenal of the synthetic chemist. Its rigid cis-fused ring system provides a reliable scaffold for constructing complex molecular architectures with precise stereochemical control. Its demonstrated success in the synthesis of high-profile pharmaceutical agents underscores its importance and ensures its continued relevance in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist looking to leverage its unique structural advantages.
References
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Cas 35878-28-5,CYCLOPENTANE-1,2-DICARBOXYLIC ACID ANHYDRIDE | lookchem. (n.d.). lookchem.com. [Link]
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cis-1,2-Cyclopentanedicarboxylic anhydride - LabSolutions. (n.d.). LabSolutions. [Link]
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cis-1,2-Cyclopropanedicarboxylic anhydride - SpectraBase. (n.d.). Wiley Science Solutions. [Link]
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cis-1,2-Cyclopentanedicarboxylic anhydride, min 97% (GC), 1 gram. (n.d.). CP Lab Chemicals. [Link]
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Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid - PrepChem.com. (n.d.). PrepChem.com. [Link]
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